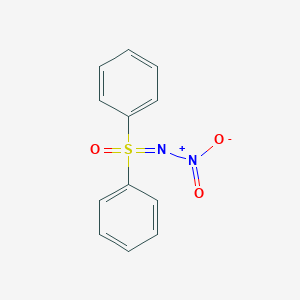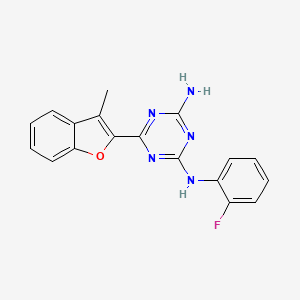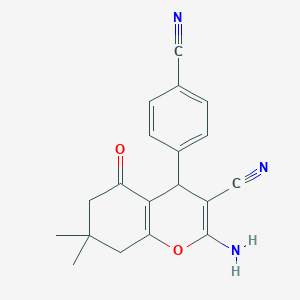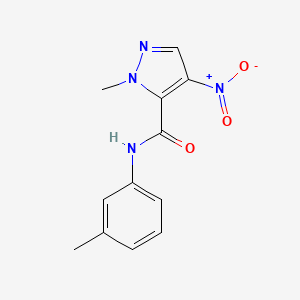![molecular formula C22H19N3O6 B11109988 4-[((E)-2-{2-[(2-Furylcarbonyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl benzoate](/img/structure/B11109988.png)
4-[((E)-2-{2-[(2-Furylcarbonyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[((E)-2-{2-[(2-Furylcarbonyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl benzoate is a complex organic compound with a unique structure that includes a furan ring, a hydrazone linkage, and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-2-{2-[(2-Furylcarbonyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the hydrazone linkage: This involves the reaction of 2-furylcarbonyl hydrazine with an appropriate aldehyde or ketone under acidic or basic conditions to form the hydrazone intermediate.
Acetylation: The hydrazone intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the acetylated hydrazone with 2-methoxyphenyl benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[((E)-2-{2-[(2-Furylcarbonyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The hydrazone linkage can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-[((E)-2-{2-[(2-Furylcarbonyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[((E)-2-{2-[(2-Furylcarbonyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl benzoate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with active site residues of enzymes, potentially inhibiting their activity. The furan ring and benzoate ester may also interact with various biological pathways, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl}hydrazono)methyl]phenyl benzoate .
- 4-{(E)-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}acetyl)hydrazono]methyl}-2-methoxyphenyl benzoate .
Uniqueness
4-[((E)-2-{2-[(2-Furylcarbonyl)amino]acetyl}hydrazono)methyl]-2-methoxyphenyl benzoate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific biological interactions and developing new chemical entities.
Properties
Molecular Formula |
C22H19N3O6 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C22H19N3O6/c1-29-19-12-15(9-10-17(19)31-22(28)16-6-3-2-4-7-16)13-24-25-20(26)14-23-21(27)18-8-5-11-30-18/h2-13H,14H2,1H3,(H,23,27)(H,25,26)/b24-13+ |
InChI Key |
LAKNWNKUQIRJJM-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC=CO2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-lambda~5~-phosphane](/img/structure/B11109913.png)
![Pentane-1,5-diyl bis[3-chloro-5-(4-methoxyphenoxy)-1,2-thiazole-4-carboxylate]](/img/structure/B11109917.png)

![N'-[(1E,2E)-3-(2-furyl)-1-methylprop-2-enylidene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B11109923.png)

![4-nitro-2-[(E)-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11109926.png)

![{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11109951.png)

![Diethyl 4,4'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6-diyl)dibenzoate](/img/structure/B11109964.png)
![7-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11109967.png)
![7-(3,4-diethoxyphenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11109972.png)
![2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}-N-(prop-2-en-1-yl)benzamide](/img/structure/B11109979.png)

